molecular formula C18H15NO4 B1167841 (5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid CAS No. 111990-31-9

(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid

Cat. No.: B1167841
CAS No.: 111990-31-9
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid is a bioactive lipid mediator derived from arachidonic acid. It is a member of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immunity, and cell signaling. This compound is characterized by its unique structure, featuring two hydroxyl groups at the 5th and 15th positions and four double bonds at the 6th, 8th, 11th, and 13th positions in the eicosatetraenoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid typically involves the following steps:

    Starting Material: The synthesis begins with arachidonic acid, a polyunsaturated fatty acid.

    Enzymatic Conversion: Arachidonic acid undergoes enzymatic conversion by lipoxygenases, specifically 5-lipoxygenase and 15-lipoxygenase, to form the intermediate hydroperoxyeicosatetraenoic acids.

    Reduction: The hydroperoxyeicosatetraenoic acids are then reduced to the corresponding dihydroxy derivatives using reducing agents such as sodium borohydride or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic processes. These processes utilize recombinant lipoxygenases expressed in microbial systems to achieve high yields and purity. The enzymatic reactions are optimized for temperature, pH, and substrate concentration to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form keto derivatives.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation with palladium on carbon are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification or etherification reactions.

Major Products Formed

    Keto Derivatives: Formed through oxidation of hydroxyl groups.

    Saturated Derivatives: Formed through reduction of double bonds.

    Esters and Ethers: Formed through substitution reactions involving hydroxyl groups.

Scientific Research Applications

(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.

    Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular disorders, and cancer.

    Industry: Utilized in the development of bioactive lipid-based products and formulations.

Mechanism of Action

The mechanism of action of (5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It binds to and activates specific receptors, such as peroxisome proliferator-activated receptors and G-protein-coupled receptors.

    Pathways Involved: It modulates signaling pathways related to inflammation, immune response, and cell proliferation. This includes the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    (5S,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid: Similar structure but different stereochemistry at the 5th position.

    (5R,15R)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid: Similar structure but different stereochemistry at the 15th position.

    (5R,15S)-Dihydroxy-(6E,8Z,11Z,13Z)-eicosatetraenoic acid: Similar structure but different configuration at the 13th double bond.

Uniqueness

(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid is unique due to its specific stereochemistry and double bond configuration, which confer distinct biological activities and interactions with molecular targets. This uniqueness makes it a valuable compound for studying the structure-activity relationships of eicosanoids and their roles in various physiological and pathological processes.

Properties

IUPAC Name

(5R,6E,8Z,11Z,13E,15S)-5,15-dihydroxyicosa-6,8,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18-19,21-22H,2-4,9,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,14-10+,15-11+/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGXCGPWGSUMNI-YGNZZZABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C/C=C\C=C\[C@@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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